molecular formula C11H17N B1341055 1-(3,4-Dimethylphenyl)propan-1-amine CAS No. 473732-70-6

1-(3,4-Dimethylphenyl)propan-1-amine

Cat. No.: B1341055
CAS No.: 473732-70-6
M. Wt: 163.26 g/mol
InChI Key: WCTLOIPMQALXLC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)propan-1-amine is an organic compound with the molecular formula C11H17N It is a derivative of phenylpropanamine, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 3,4-dimethylphenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: 3,4-Dimethylphenylacetone or 3,4-dimethylbenzoic acid.

    Reduction: 1-(3,4-Dimethylphenyl)propan-1-ol.

    Substitution: N-acyl or N-sulfonyl derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)propan-1-amine can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)propan-1-amine: Differing by the presence of methoxy groups instead of methyl groups, which can alter its chemical reactivity and biological activity.

    1-(3,4-Dimethylphenyl)propan-2-amine: Differing by the position of the amine group, which can affect its interaction with molecular targets.

Uniqueness: The presence of the 3,4-dimethyl substitution pattern in this compound imparts unique chemical and biological properties, making it distinct from other phenylpropanamine derivatives.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTLOIPMQALXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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